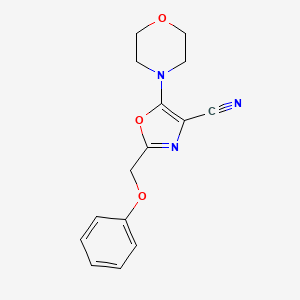
3-(1,3-benzodioxol-5-yl)-N-(2,6-diethylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(2,6-diethylphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "BDB" and is a member of the amphetamine class of drugs. BDB is a psychoactive substance that has been used for recreational purposes, but its potential therapeutic properties have also been investigated.
Mechanism of Action
The mechanism of action of BDB is not fully understood. However, it is believed that BDB acts as a serotonin and dopamine releaser. BDB increases the release of these neurotransmitters in the brain, leading to the feelings of euphoria and stimulation.
Biochemical and Physiological Effects
BDB has both biochemical and physiological effects on the body. Biochemically, BDB increases the release of serotonin and dopamine in the brain. Physiologically, BDB increases heart rate, blood pressure, and body temperature. BDB also causes the release of oxytocin, a hormone associated with social bonding and trust.
Advantages and Limitations for Lab Experiments
The advantages of using BDB in lab experiments include its ability to selectively release neurotransmitters and its potential as a drug delivery system. However, the limitations of using BDB include its potential for abuse and the lack of understanding of its long-term effects.
Future Directions
There are several future directions for research on BDB. One direction is to investigate the potential therapeutic applications of BDB in the treatment of neurological disorders such as Parkinson's disease and depression. Another direction is to explore the use of BDB as a drug delivery system for the treatment of cancer. Additionally, further research is needed to understand the long-term effects of BDB on the body and its potential for abuse.
Synthesis Methods
The synthesis of BDB involves the reaction between 3,4-methylenedioxyphenyl-2-nitropropene and 2,6-diethylphenylamine. The reaction is carried out in the presence of a reducing agent such as tin(II) chloride or iron powder. The resulting product is then purified through recrystallization to obtain pure BDB.
Scientific Research Applications
BDB has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicine. In neuroscience, BDB has been investigated for its effects on the central nervous system and its potential as a treatment for neurological disorders such as Parkinson's disease and depression.
In pharmacology, BDB has been studied for its potential as a drug delivery system. BDB can be used as a carrier molecule to deliver drugs to specific targets in the body. This approach can increase the efficacy of drugs and reduce side effects.
In medicine, BDB has been investigated for its potential as an anti-cancer agent. BDB has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound can also enhance the efficacy of chemotherapy drugs.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2,6-diethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-15-6-5-7-16(4-2)20(15)21-19(22)11-9-14-8-10-17-18(12-14)24-13-23-17/h5-12H,3-4,13H2,1-2H3,(H,21,22)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJFTPKVXOGVRO-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-chlorophenoxy)phenyl]cyclopropanecarboxamide](/img/structure/B5737821.png)

![{2-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}malononitrile](/img/structure/B5737846.png)

![1-(2,3-dimethylphenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5737861.png)

![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5737870.png)

![3-allyl-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5737888.png)




![2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)
